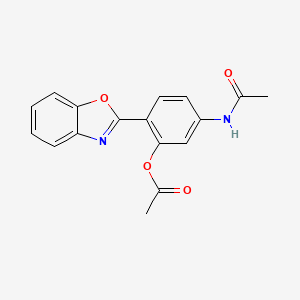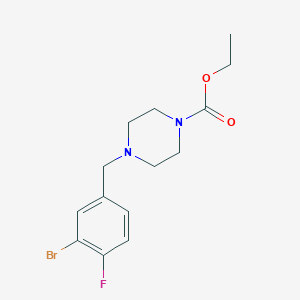![molecular formula C19H13NO2S B5848022 3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid, also known as MTBQ, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzoquinoline carboxylic acids and is known for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of key enzymes involved in the synthesis of DNA and RNA, thereby preventing the replication of cancer cells. This compound also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of immune responses. It has also been found to have a neuroprotective effect in animal models of neurodegenerative disorders, suggesting that it may have potential applications in the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid is its high purity and stability, which makes it suitable for use in various lab experiments. However, its low solubility in water and other polar solvents can make it difficult to work with, and its potency may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new therapeutic applications. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, and its biochemical and physiological effects suggest that it may have additional therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-acetylthiophene and 2-nitrobenzaldehyde, followed by reduction, cyclization, and carboxylation. The final product is obtained in moderate yield and high purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its anti-cancer properties have been demonstrated in several in vitro and in vivo studies, where it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
3-(3-methylthiophen-2-yl)benzo[f]quinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c1-11-8-9-23-18(11)16-10-14(19(21)22)17-13-5-3-2-4-12(13)6-7-15(17)20-16/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLROHWVUIUDROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
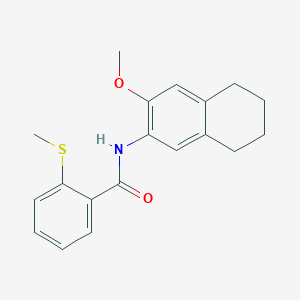
![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)
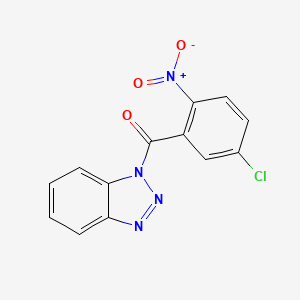
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5847980.png)
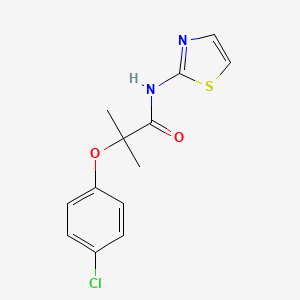
![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)
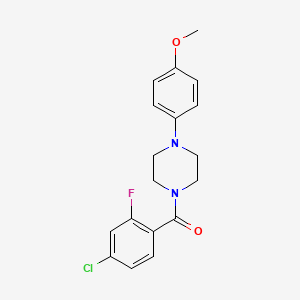
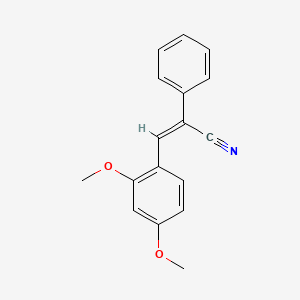
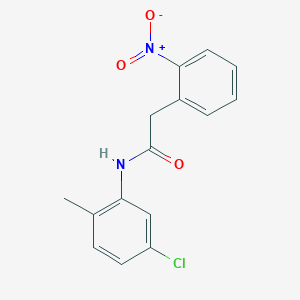
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)
